An In-Depth Technical Guide to the Physicochemical Properties of 2-Anilino-3-methyl-6-(di-n-amylamino)fluoran
An In-Depth Technical Guide to the Physicochemical Properties of 2-Anilino-3-methyl-6-(di-n-amylamino)fluoran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Anilino-3-methyl-6-(di-n-amylamino)fluoran, a substituted fluoran (B1223164) dye, is a compound of significant interest in various chemical and technological applications. Its utility stems from its unique chromogenic properties, particularly its ability to undergo reversible color changes in response to environmental stimuli such as temperature and acidity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthetic pathway and thermochromic mechanism.
Physicochemical Properties
The key physicochemical properties of 2-Anilino-3-methyl-6-(di-n-amylamino)fluoran are summarized in the tables below. These properties are crucial for understanding its behavior in various matrices and for designing applications.
General and Chemical Properties
| Property | Value |
| Chemical Name | 2-Anilino-3-methyl-6-(di-n-amylamino)fluoran |
| Synonyms | ODB-2, Black 400, 2-Phenylamino-3-methyl-6-(di-n-butylamino)fluorane |
| CAS Number | 89331-94-2 |
| Molecular Formula | C₃₅H₃₆N₂O₃ |
| Molecular Weight | 532.68 g/mol |
| Appearance | White to off-white powder or crystalline solid |
Physical and Thermodynamic Properties
| Property | Value | Notes |
| Melting Point | 145-152 °C (low melting polymorph), 179-187 °C (high melting polymorph) | The existence of two polymorphic forms with distinct melting points is reported. |
| Boiling Point | ~704.5 °C (Predicted) | |
| Density | ~1.23 g/cm³ (Predicted) | |
| pKa | ~4.53 (Predicted) | |
| LogP | 4.66 - 8.7 (Predicted) | Indicates high lipophilicity. |
Solubility Profile
| Solvent | Solubility |
| N,N-Dimethylformamide | Very Soluble |
| Methanol | Soluble |
| Glacial Acetic Acid | Sparingly Soluble |
| Chloroform | Very Slightly Soluble |
| Water | Practically Insoluble |
Spectral Properties
| Property | Value |
| λmax (in Methanol) | 571 nm |
Experimental Protocols
This section outlines detailed methodologies for the determination of key physicochemical properties of 2-Anilino-3-methyl-6-(di-n-amylamino)fluoran.
Synthesis of 2-Anilino-3-methyl-6-(di-n-amylamino)fluoran
This protocol is adapted from established synthetic routes for fluoran dyes.
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-(4'-di-n-amylamino-2'-hydroxybenzoyl)benzoic acid.
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Condensation: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (96% or higher) while maintaining the temperature between 0-10 °C.
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Addition of Amine: Dissolve 4-methoxy-2-methyl-diphenylamine in a minimal amount of concentrated sulfuric acid and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
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Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 20-30 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Precipitation: Pour the reaction mixture slowly into a beaker containing crushed ice and water with vigorous stirring to precipitate the crude product.
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Filtration and Washing: Filter the precipitate using a Buchner funnel and wash thoroughly with water until the filtrate is neutral.
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Cyclization: Transfer the filter cake to a flask containing a suitable organic solvent (e.g., toluene) and an aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-3 hours to facilitate the cyclization to the fluoran structure.
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Purification: After cooling, separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a toluene/heptane mixture) to yield the final product.
Determination of Melting Point
The melting point is determined using a capillary melting point apparatus.
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Sample Preparation: A small amount of the dried, crystalline compound is packed into a capillary tube to a height of 2-3 mm.
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Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
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Heating: The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
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Observation: The temperature range from the first appearance of liquid (onset) to the complete melting of the solid (clear point) is recorded as the melting range.
Determination of Solubility
A qualitative assessment of solubility is performed as follows:
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Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube.
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Solvent Addition: The solvent to be tested is added in small increments (e.g., 0.1 mL) with vigorous vortexing after each addition.
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Observation: The solubility is observed and classified as:
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Very Soluble: Dissolves quickly in a small amount of solvent.
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Soluble: Dissolves completely after the addition of a larger volume of solvent.
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Sparingly Soluble: Only a small portion dissolves.
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Practically Insoluble: No apparent dissolution.
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UV-Visible Spectroscopy
The absorption spectrum is recorded using a UV-Vis spectrophotometer.
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Solution Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., methanol) of a known concentration.
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Blank Measurement: The spectrophotometer is zeroed using a cuvette filled with the pure solvent.
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Sample Measurement: The cuvette is then filled with the sample solution, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).
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Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Visualizations
The following diagrams, created using the DOT language, illustrate key processes related to 2-Anilino-3-methyl-6-(di-n-amylamino)fluoran.
Synthetic Workflow
Caption: Synthetic workflow for 2-Anilino-3-methyl-6-(di-n-amylamino)fluoran.
Thermochromic Mechanism
